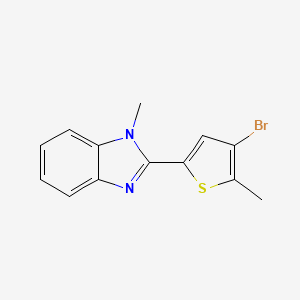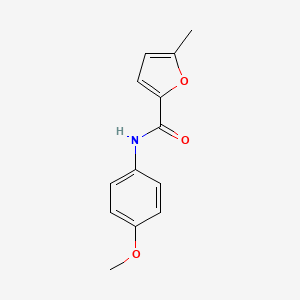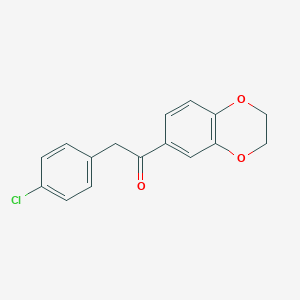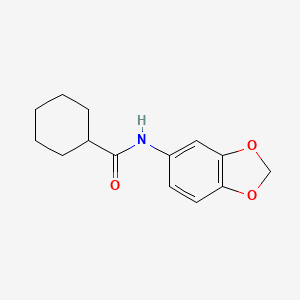
2-(4-bromo-5-methyl-2-thienyl)-1-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-5-methyl-2-thienyl)-1-methyl-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule has a unique structure that makes it an interesting candidate for study. In
Aplicaciones Científicas De Investigación
2-(4-bromo-5-methyl-2-thienyl)-1-methyl-1H-benzimidazole has potential applications in various fields of scientific research. One of the most promising areas of study is in the field of cancer research. This compound has been shown to have anticancer properties and has been studied extensively for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-5-methyl-2-thienyl)-1-methyl-1H-benzimidazole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-5-methyl-2-thienyl)-1-methyl-1H-benzimidazole have been studied extensively. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties, which can help protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-bromo-5-methyl-2-thienyl)-1-methyl-1H-benzimidazole in lab experiments include its unique structure, which makes it an interesting candidate for study. It also has potential applications in various fields of scientific research, which makes it a versatile compound. However, the limitations of using this compound in lab experiments include its high cost and limited availability. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-5-methyl-2-thienyl)-1-methyl-1H-benzimidazole. One direction is to further explore its potential applications in cancer treatment. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, which can help identify new potential applications for this molecule.
Métodos De Síntesis
The synthesis of 2-(4-bromo-5-methyl-2-thienyl)-1-methyl-1H-benzimidazole involves the reaction of 4-bromo-5-methyl-2-thiophenecarboxaldehyde with o-phenylenediamine in the presence of a catalyst. This reaction produces the desired product, which can be purified by recrystallization. The synthesis of this compound has been reported in several scientific articles, and the method has been optimized to increase the yield and purity of the product.
Propiedades
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2S/c1-8-9(14)7-12(17-8)13-15-10-5-3-4-6-11(10)16(13)2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTMUUOOFYTCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=NC3=CC=CC=C3N2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)

![1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)

![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5745284.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)

![2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5745320.png)
![1,3-benzodioxole-5-carbaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5745334.png)
![methyl N-[4-(diethylamino)benzoyl]glycinate](/img/structure/B5745357.png)